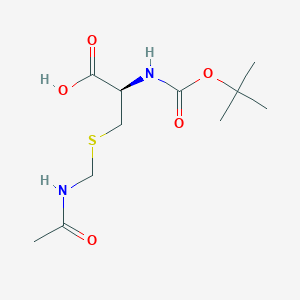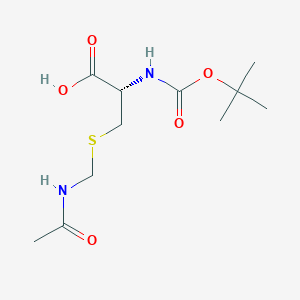
Boc-O-allyl-L-tyrosine
概要
説明
Boc-O-allyl-L-tyrosine, also known as Boc-Tyr(Allyl)-OH, is a compound with the empirical formula C17H23NO5 . It appears as a white to off-white powder . It is a derivative of L-Tyrosine, an amino acid, with a tert-butoxycarbonyl (Boc) protecting group and an allyl group attached to the phenolic hydroxyl group .
Synthesis Analysis
The synthesis of Boc-O-allyl-L-tyrosine involves the use of Boc-Tyr-OH, which is treated with sodium hydride (NaH) in dimethylformamide, and then with 3-bromocyclohexene . This results in the formation of N-Boc-O-(cyclohex-2-enyl)-L-tyrosine [Boc-Tyr(Che)-OH] in a yield of 70%. Further hydrogenation of Boc-Tyr(Che)-OH over PtO2 affords Boc-Tyr(Chx)-OH in almost quantitative yield .Molecular Structure Analysis
The molecular structure of Boc-O-allyl-L-tyrosine is characterized by the presence of an allyl group attached to the phenolic hydroxyl group of tyrosine, and a Boc group attached to the amino group . The SMILES string for this compound isCC(C)(C)OC(=O)NC@@Hcc1)C(O)=O . Chemical Reactions Analysis
Due to the gem-dimethyl substituent effect, Boc-O-allyl-L-tyrosine is found to be resistant to Claisen rearrangement in water .Physical And Chemical Properties Analysis
Boc-O-allyl-L-tyrosine is a white to off-white powder . It has a molecular weight of 321.37 . It is stable under normal conditions and should be stored at a temperature of 2-8°C .科学的研究の応用
Peptide Synthesis
Boc-O-allyl-L-tyrosine is often used in peptide synthesis . The tert-butyloxycarbonyl (Boc) group serves as the N α-amino protecting group, which can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Prodrug Development
Tyrosine alkyl esters, including Boc-O-allyl-L-tyrosine, can be used as prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce a drug. For example, tyrosine alkyl esters have been used as prodrugs for L-tyrosine .
Antinociceptive Applications
Some L-tyrosine derivatives, including potentially Boc-O-allyl-L-tyrosine, have been proposed for use as antinociceptives . Antinociceptives are substances that reduce the sensitivity to painful stimuli.
Treatment of Parkinson’s Disease
Certain L-tyrosine derivatives have been proposed for the treatment of Parkinson’s disease . While it’s not clear if Boc-O-allyl-L-tyrosine specifically has been used in this context, it’s possible that it could be investigated for such applications given its structural similarity to L-tyrosine.
Resistance to Claisen Rearrangement
Due to the gem-dimethyl substituent effect, Boc-O-allyl-L-tyrosine is found to be resistant to Claisen rearrangement in water . This property could be useful in certain chemical reactions or syntheses.
Tyrosine Bioconjugation
Boc-O-allyl-L-tyrosine could potentially be used in tyrosine bioconjugation . Bioconjugation involves the covalent bonding of two biomolecules, and tyrosine residues are often targeted in these reactions.
作用機序
Target of Action
Boc-O-allyl-L-tyrosine, also known as Boc-L-Tyr(All)-OH, is a derivative of L-Tyrosine, an amino acid
Mode of Action
It’s known that the compound has a tert-butoxycarbonyl (boc) protecting group and an allyl group attached to the phenolic hydroxyl group . These groups could potentially influence its interaction with its targets.
Pharmacokinetics
It’s known that the compound is a white crystalline powder with a molecular weight of 32140 . Its storage temperature is 2-8°C , which might influence its stability and hence bioavailability.
Result of Action
It’s known that due to the gem-dimethyl substituent effect, boc-o-allyl-l-tyrosine is found to be resistant to claisen rearrangement in water . This property could potentially influence its chemical reactivity and interactions with its targets.
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could potentially influence its stability and efficacy.
Safety and Hazards
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRRNENSHUFZBH-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-O-allyl-L-tyrosine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


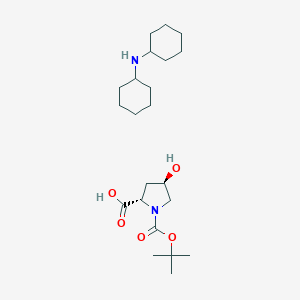

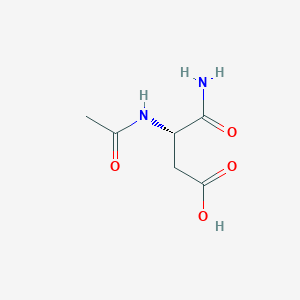
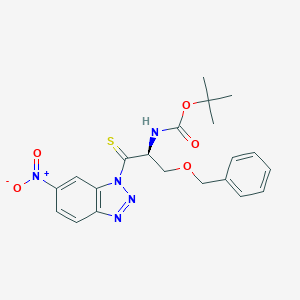
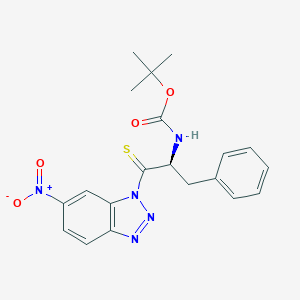

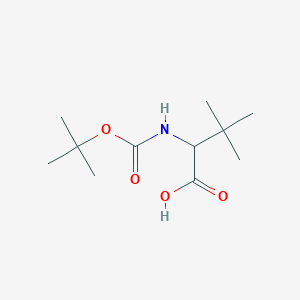
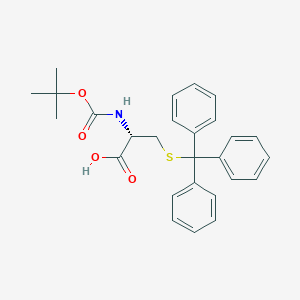
![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)
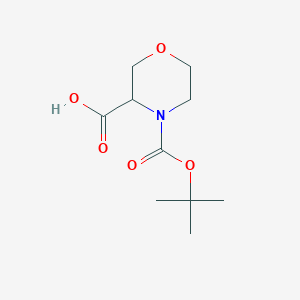
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B558079.png)
